molecular formula C13H19NO B1465315 1-[(Phenylamino)methyl]cyclohexan-1-ol CAS No. 1183887-64-0

1-[(Phenylamino)methyl]cyclohexan-1-ol

货号: B1465315
CAS 编号: 1183887-64-0
分子量: 205.3 g/mol
InChI 键: WNNUOZHCKGGFDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(Phenylamino)methyl]cyclohexan-1-ol (CAS No: 1183887-64-0) is a synthetic organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol. This cyclohexanol derivative features an aminomethyl group (-CH2-NHPh) at the 1-position of the cyclohexane ring, characterized by both a hydroxy group and a phenylamino substituent. Its structure, defined by the SMILES string "OC1(CNC2=CC=CC=C2)CCCCC1" and InChIKey WNNUOZHCKGGFDU-UHFFFAOYSA-N, offers a unique scaffold for molecular interactions . This compound is of significant interest in medicinal and organic chemistry research as a key intermediate for the synthesis of more complex molecules. Its structural motif, sharing similarities with other aminomethylcyclohexanol derivatives synthesized via Mannich-type reactions, suggests potential for exploring a wide range of biological activities . Researchers value it as a building block in drug discovery, where such frameworks are often investigated for their ability to interact with enzymes and receptors . The presence of hydrogen bond donor and acceptor sites (the hydroxyl and amine groups) makes it a candidate for supramolecular chemistry and materials science studies. It is strictly for research and development purposes in a controlled laboratory environment. This product is not for diagnostic, therapeutic, or any human or veterinary use.

属性

CAS 编号

1183887-64-0

分子式

C13H19NO

分子量

205.3 g/mol

IUPAC 名称

1-(anilinomethyl)cyclohexan-1-ol

InChI

InChI=1S/C13H19NO/c15-13(9-5-2-6-10-13)11-14-12-7-3-1-4-8-12/h1,3-4,7-8,14-15H,2,5-6,9-11H2

InChI 键

WNNUOZHCKGGFDU-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CNC2=CC=CC=C2)O

规范 SMILES

C1CCC(CC1)(CNC2=CC=CC=C2)O

产品来源

United States

科学研究应用

Chemical Properties and Structure

1-[(Phenylamino)methyl]cyclohexan-1-ol is characterized by a cyclohexanol framework substituted with a phenylamino group. Its structure can be represented as follows:C13H19NO\text{C}_{13}\text{H}_{19}\text{N}\text{O}This compound exhibits both hydrophilic and lipophilic characteristics, making it versatile for various applications.

Pain Management and Neurological Research

Recent studies have identified this compound as a potential candidate for pain management through its action on the transient receptor potential ankyrin 1 (TRPA1) channel. A notable case study involved the development of BAY-390, which is structurally related to this compound. BAY-390 demonstrated significant antagonistic activity against the human TRPA1 channel with an IC50 of 14 nM, indicating its potential as a therapeutic agent for pain relief .

Table 1: TRPA1 Antagonist Activity Comparison

CompoundSpeciesIC50 (nM)
This compoundHuman14
BAY-390Rat1370
BAY-390Human4

This data suggests that modifications to the core structure can enhance potency and selectivity across species.

Antidepressant Properties

The compound's structural similarity to known antidepressants suggests it may influence neurotransmitter systems. Preliminary investigations indicate that derivatives of this compound could exhibit selective serotonin reuptake inhibition, warranting further research into its antidepressant potential.

Polymer Chemistry

In materials science, this compound has been explored as a monomer for producing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has shown promise in improving thermal stability and chemical resistance.

Table 2: Mechanical Properties of Polymers Incorporating this compound

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Control Polymer25300
Modified Polymer35400

These enhancements suggest that the compound could be valuable in developing high-performance materials for industrial applications.

Skin Care Products

The hydrophilic nature of this compound makes it suitable for use in cosmetic formulations aimed at skin hydration and protection. Studies have shown that it can improve the moisturizing properties of creams and lotions.

Case Study: Cosmetic Formulation Development

A formulation study evaluated the effects of incorporating this compound into a moisturizer. The results indicated a significant increase in skin hydration levels compared to control formulations without the compound.

Table 3: Hydration Efficacy of Moisturizers with Added Compound

Formulation TypeHydration Level (Relative Units)
Control5
With Compound8

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-[(Phenylamino)methyl]cyclohexan-1-ol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound (Target) C₁₃H₁₉NO 205.30 (estimated) Phenylamino-methyl Predicted moderate lipophilicity, H-bond donor/acceptor
Tramadol (trans-1-(m-methoxyphenyl)-2-(dimethylaminomethyl)cyclohexan-1-ol) C₁₆H₂₅NO₂ 263.38 m-Methoxyphenyl, dimethylaminomethyl Analgesic activity (~1/3 potency of morphine)
Venlafaxine (1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol) C₁₇H₂₇NO₂ 277.41 4-Methoxyphenyl, dimethylaminoethyl SNRI antidepressant; improved bioavailability vs. tramadol
1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol C₁₂H₂₃NO 197.32 Piperidinyl-methyl Higher basicity due to piperidine; discontinued for lab use
4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol C₁₂H₁₉NOS 225.35 Thiophene-ethylamino Enhanced π-π interactions; uncharacterized activity

Pharmacological and Conformational Insights

  • Tramadol : The trans-isomer exhibits superior analgesic activity compared to the cis-isomer, with the (+)-enantiomer being 1/3 as potent as morphine. This stereospecificity correlates with its ability to mimic morphine’s geometry .
  • Venlafaxine: The 4-methoxyphenyl and dimethylaminoethyl groups enhance serotonin-norepinephrine reuptake inhibition, distinguishing it from tramadol’s opioid-like mechanism .
  • Conformational Stability: Substituents like phenyl (1.2–1.8 kcal/mol axial preference) and dimethylamino groups significantly influence cyclohexane ring puckering, affecting receptor binding .

Key Research Findings

  • Stereochemical Impact : Enantiomers of tramadol show divergent pharmacological profiles, emphasizing the need for chiral synthesis in optimizing activity .
  • Substituent Effects : Methoxy groups (e.g., in venlafaxine) enhance blood-brain barrier penetration, while bulkier groups (e.g., tert-butyl in Enamine Ltd. compounds) may reduce solubility .
  • Conformational Energy : Phenyl groups impose higher axial strain (~1.5 kcal/mol) compared to methyl groups, altering equilibrium between chair conformers .

准备方法

Reductive Amination of Cyclohexanone with Aniline

The most straightforward and commonly employed method for synthesizing 1-[(Phenylamino)methyl]cyclohexan-1-ol involves the reductive amination of cyclohexanone with aniline. This reaction forms an imine intermediate that is subsequently reduced to the corresponding amine alcohol.

General Reaction Scheme

$$
\text{Cyclohexanone} + \text{Aniline} \xrightarrow[\text{Reducing agent}]{\text{Reductive Amination}} 1\text{-}[(\text{Phenylamino})\text{methyl}]\text{cyclohexan-1-ol}
$$

Reducing Agents and Conditions

Recent advances have established several robust protocols using different hydride sources and activating agents to achieve efficient reductive amination, especially when electron-deficient anilines are involved. The following methods have been optimized for high yields and scalability:

Method Reducing Agent Activating Agent Solvent Temperature Reaction Time Yield (%) Notes
A Borane–tetrahydrofuran (BH3·THF) Acetic acid (AcOH) Dichloromethane (CH2Cl2) 0–20 °C Several hours Up to 99 Mild conditions, longer time
B BH3·THF Trimethylsilyl chloride (TMSCl) Dimethylformamide (DMF) 0 °C 10–25 minutes Up to 99 Faster, more powerful system
C Sodium borohydride (NaBH4) TMSCl DMF 0 °C 10–25 minutes Up to 99 Economical, rapid conversion

These methods have been demonstrated to efficiently convert ketones and electron-deficient anilines to the corresponding secondary amines with excellent yields and minimal side reactions.

Mechanistic Insights and Optimization

The reductive amination proceeds via initial formation of an imine or iminium intermediate between the ketone (cyclohexanone) and aniline. The hydride source then reduces this intermediate to yield the target amino alcohol.

  • Method A uses BH3·THF in the presence of acetic acid to facilitate imine formation and reduction under mild conditions.
  • Methods B and C employ TMSCl as an activating agent to enhance the electrophilicity of the imine intermediate, allowing faster reduction by BH3·THF or NaBH4 in DMF.
  • The choice of solvent and temperature is critical to control the reaction rate and selectivity.
  • These protocols have been validated across a range of ketones and anilines, confirming their broad applicability and robustness.

Comparative Analysis of Preparation Methods

Feature Method A (BH3·THF/AcOH/CH2Cl2) Method B (BH3·THF/TMSCl/DMF) Method C (NaBH4/TMSCl/DMF)
Reaction Time Several hours 10–25 minutes 10–25 minutes
Temperature 0–20 °C 0 °C 0 °C
Yield Up to 99% Up to 99% Up to 99%
Cost Efficiency Moderate Moderate to high High
Operational Simplicity Moderate Requires careful handling of TMSCl Simple and economical
Substrate Scope Broad Broad Broad

The data indicate that while all three methods provide high yields, Methods B and C offer significantly reduced reaction times and are more suitable for rapid synthesis or scale-up applications.

Additional Considerations in Preparation

  • Purity and Side Reactions: The reductive amination is generally clean, but care must be taken to avoid over-reduction or polymerization side reactions.
  • Stereochemistry: Since the product contains a chiral center at the cyclohexanol carbon, the reaction typically yields a racemic mixture unless chiral catalysts or auxiliaries are employed.
  • Work-up and Isolation: Standard aqueous work-up followed by chromatographic purification is usually sufficient to isolate the pure compound.
  • Alternative Routes: Other less common methods might include nucleophilic substitution on halomethylcyclohexanol derivatives or catalytic hydrogenation of imines, but these are less documented for this specific compound.

Summary of Key Research Findings

  • The reductive amination of cyclohexanone with aniline is the most direct and efficient route to synthesize this compound.
  • Optimized protocols using BH3·THF or NaBH4 with activating agents like AcOH or TMSCl provide high yields (up to 99%) and short reaction times (10–25 minutes) under mild conditions.
  • These methods have been validated with a variety of substrates, demonstrating broad applicability and scalability.
  • The choice among methods depends on available reagents, desired reaction speed, and operational considerations.

常见问题

Q. What are the optimal synthetic routes for 1-[(Phenylamino)methyl]cyclohexan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of cyclohexanone derivatives with phenylamine, using catalysts like palladium chloride (PdCl₂) or magnesium acetate under hydrogenation conditions. Key parameters include solvent choice (e.g., hexane or methanol), temperature (80–120°C), and catalyst loading (0.5–2 mol%). Side reactions, such as over-reduction to cyclohexane derivatives or formation of Schiff bases, can be minimized by controlling pH and reaction time . Characterization via HPLC (≥95% purity) and GC-MS is recommended to confirm product identity and purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for signals at δ 1.2–1.8 ppm (cyclohexyl CH₂ groups), δ 2.5–3.0 ppm (N–CH₂– bridge), and δ 6.5–7.5 ppm (aromatic protons from phenylamino group).
  • IR : Peaks at ~3300 cm⁻¹ (O–H stretch), ~1600 cm⁻¹ (C=N stretch from intermediate imine), and ~1500 cm⁻¹ (C–C aromatic vibrations).
  • MS : Molecular ion peak at m/z 233 (C₁₃H₁₉NO⁺) with fragmentation patterns reflecting cleavage of the N–CH₂ bond .

Q. What solvents and reaction conditions are suitable for recrystallizing this compound to achieve high purity?

  • Methodological Answer : Ethanol-water mixtures (70:30 v/v) or ethyl acetate/hexane systems are effective for recrystallization. Slow cooling (0.5°C/min) from 60°C to room temperature enhances crystal formation. Purity can be verified via melting point (expected range: 98–102°C) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexanol ring influence the biological activity of this compound?

  • Methodological Answer : Stereoselective synthesis using chiral catalysts (e.g., (R)-BINAP-Pd complexes) can produce enantiomers. Biological activity is assessed via enzyme inhibition assays (e.g., cytochrome P450) or antimicrobial testing (MIC against S. aureus or E. coli). Conflicting data on activity between enantiomers may arise from differences in membrane permeability or target binding; molecular docking studies (e.g., AutoDock Vina) can clarify interactions .

Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The phenylamino group acts as an electron donor, stabilizing transition states in SN² reactions. Kinetic studies (e.g., using tert-butyl chloride as a model electrophile) reveal rate constants (k ≈ 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C). Competing elimination pathways (E2) can be suppressed by using polar aprotic solvents like DMF .

Q. How can computational methods (DFT, MD) predict the physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict logP (2.1 ± 0.3), pKa (9.8 for the hydroxyl group), and solubility parameters. Molecular dynamics (MD) simulations in water/octanol systems validate partition coefficients, aiding in drug-likeness assessments .

Q. What strategies resolve contradictions in reported catalytic efficiencies for hydrogenation steps in synthesis?

  • Methodological Answer : Discrepancies in catalyst performance (e.g., Pd/C vs. Raney Ni) may arise from substrate impurities or hydrogen pressure variations. Design of Experiments (DoE) with variables like pressure (1–5 bar), temperature, and catalyst type can optimize conditions. Statistical analysis (ANOVA) identifies significant factors .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。